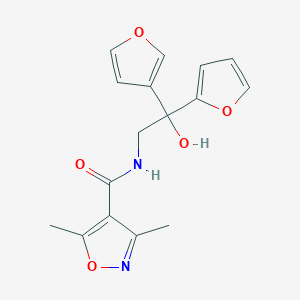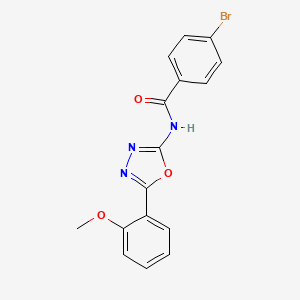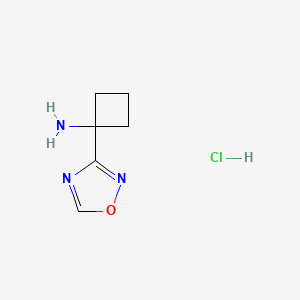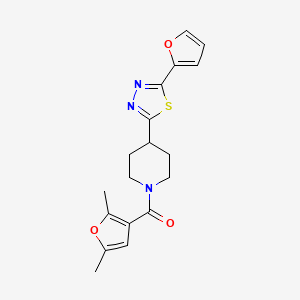![molecular formula C25H22N2O5 B2617546 2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate CAS No. 2305253-79-4](/img/structure/B2617546.png)
2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its CAS Number 2305253-79-4, is a chemical with the molecular formula C25H22N2O5 and a molecular weight of 430.46 . It is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-((9H-fluoren-9-yl)methyl) 8-methyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate . The InChI code is 1S/C25H22N2O5/c1-31-24(29)21-12-16(14-28)27-11-10-26(13-23(21)27)25(30)32-15-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,12,14,22H,10-11,13,15H2,1H3 .科学的研究の応用
Discovery and Synthesis of Potent Inhibitors
Researchers have discovered potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1), a key enzyme in the PI3K/AKT signaling pathway, which is often implicated in cancer. The design of these inhibitors involves structural modifications to improve potency, selectivity, and pharmacokinetic properties. The use of various substituents, including fluorine and cyclic structures, has been instrumental in enhancing the activity and selectivity of these compounds against PDK1, with significant implications for anticancer therapy (Murphy et al., 2011).
Protection of Hydroxy-Groups in Organic Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups in synthetic chemistry, allowing for the selective deprotection and functionalization of molecules. This strategy is crucial in the synthesis of complex organic compounds, including peptides and nucleic acid derivatives, highlighting the versatility of fluoren-9-ylmethyl derivatives in facilitating sequential chemical reactions (Gioeli & Chattopadhyaya, 1982).
Synthesis of Novel Heterocyclic Systems
The reactions of certain carboxylates with diamines have led to the formation of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]-pyrazinones, which exhibit ring-chain tautomerism. These compounds serve as precursors for synthesizing a variety of novel heterocyclic systems, demonstrating the importance of pyrrolopyrazine derivatives in accessing new chemical space for potential therapeutic applications (Mokrov et al., 2011).
Development of Anticancer Agents
Derivatives of pyrano[2,3-d][1,2,3]triazine, synthesized using certain ketones as synthons, have shown promising in vitro biological activity against liver cancer cell lines. These studies underscore the potential of pyrazine derivatives in the development of new anticancer agents, with specific emphasis on their growth inhibitory effects in hepatocellular carcinoma models (Ouf et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
2-O-(9H-fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-31-24(29)21-12-16(14-28)27-11-10-26(13-23(21)27)25(30)32-15-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,12,14,22H,10-11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXVQXDSPNZTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2C(=C1)C=O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde](/img/structure/B2617464.png)
![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2617466.png)

![1-Methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2617468.png)

![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2617476.png)
![2-[6-ethyl-4-oxo-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2617479.png)

![2,5-Dimethyl-7-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2617484.png)
![4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2617486.png)